Cas no 784124-87-4 (4-Aminothiophene-2-carboxamide)
4-Aminothiophene-2-carboxamide Chemical and Physical Properties
Names and Identifiers
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- 2-Thiophenecarboxamide,4-amino-
- 2-Thiophenecarboxamide,4-amino-(9CI)
- 4-aminothiophene-2-carboxamide
- Z2235409278
- 4-Aminothiophene-2-carboxamide
-
- MDL: MFCD16615704
- Inchi: 1S/C5H6N2OS/c6-3-1-4(5(7)8)9-2-3/h1-2H,6H2,(H2,7,8)
- InChI Key: MSKYWDFCQPQTFZ-UHFFFAOYSA-N
- SMILES: S1C=C(C=C1C(N)=O)N
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 128
- Topological Polar Surface Area: 97.4
4-Aminothiophene-2-carboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A633828-10mg |
4-aminothiophene-2-carboxamide |
784124-87-4 | 10mg |
$ 70.00 | 2022-06-07 | ||
| TRC | A633828-50mg |
4-aminothiophene-2-carboxamide |
784124-87-4 | 50mg |
$ 250.00 | 2022-06-07 | ||
| TRC | A633828-100mg |
4-aminothiophene-2-carboxamide |
784124-87-4 | 100mg |
$ 365.00 | 2022-06-07 | ||
| eNovation Chemicals LLC | D542417-5g |
4-aminothiophene-2-carboxamide |
784124-87-4 | 95% | 5g |
$1580 | 2024-08-03 | |
| Enamine | EN300-224984-1g |
4-aminothiophene-2-carboxamide |
784124-87-4 | 95% | 1g |
$733.0 | 2023-09-15 | |
| Enamine | EN300-224984-5g |
4-aminothiophene-2-carboxamide |
784124-87-4 | 95% | 5g |
$1877.0 | 2023-09-15 | |
| Enamine | EN300-224984-10g |
4-aminothiophene-2-carboxamide |
784124-87-4 | 95% | 10g |
$2366.0 | 2023-09-15 | |
| Enamine | EN300-224984-0.05g |
4-aminothiophene-2-carboxamide |
784124-87-4 | 95% | 0.05g |
$171.0 | 2024-06-20 | |
| Enamine | EN300-224984-0.1g |
4-aminothiophene-2-carboxamide |
784124-87-4 | 95% | 0.1g |
$254.0 | 2024-06-20 | |
| Enamine | EN300-224984-0.25g |
4-aminothiophene-2-carboxamide |
784124-87-4 | 95% | 0.25g |
$363.0 | 2024-06-20 |
4-Aminothiophene-2-carboxamide Related Literature
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
Additional information on 4-Aminothiophene-2-carboxamide
4-Aminothiophene-2-carboxamide (CAS No. 784124-87-4): A Comprehensive Overview
4-Aminothiophene-2-carboxamide (CAS No. 784124-87-4) is a specialized organic compound that has garnered significant attention in pharmaceutical and materials science research. This heterocyclic molecule, featuring both aminothiophene and carboxamide functional groups, exhibits unique chemical properties that make it valuable for diverse applications. In this article, we delve into the molecular characteristics, synthesis methods, applications, and market trends surrounding this compound, while addressing common queries from researchers and industry professionals.
The molecular structure of 4-Aminothiophene-2-carboxamide consists of a thiophene ring substituted with an amino group at the 4-position and a carboxamide group at the 2-position. This arrangement creates a versatile scaffold for further chemical modifications, particularly in drug discovery. The compound's molecular weight is 142.18 g/mol, with a chemical formula of C5H6N2OS. Its balanced polarity, attributed to the presence of both hydrophilic (amide) and hydrophobic (thiophene) moieties, contributes to interesting solubility properties – moderately soluble in polar organic solvents like DMSO and methanol, while showing limited solubility in water.
Recent scientific literature highlights several synthetic routes to 4-Aminothiophene-2-carboxamide. One common approach involves the reaction of 2-cyanothiophene with hydroxylamine followed by hydrolysis. Alternative methods utilize thiophene-2-carboxylic acid derivatives as starting materials. The choice of synthesis pathway often depends on the desired purity level and scale of production. Advanced purification techniques such as recrystallization from ethanol/water mixtures or column chromatography typically yield high-purity material suitable for research applications.
In pharmaceutical research, 4-Aminothiophene-2-carboxamide serves as a crucial building block for developing novel therapeutic agents. Its structural features make it particularly valuable in designing kinase inhibitors, with several derivatives showing promise in oncology research. The compound's ability to participate in hydrogen bonding through both the amino and amide groups enhances its potential for target binding in drug-receptor interactions. Recent studies have explored its incorporation into molecules targeting inflammatory pathways and metabolic disorders.
Beyond medicinal chemistry, this compound finds applications in materials science. The thiophene-carboxamide moiety contributes to interesting electronic properties, making it useful in developing organic semiconductors and conductive polymers. Researchers are investigating its potential in organic light-emitting diodes (OLEDs) and photovoltaic devices, where its electron-donating and accepting capabilities can be finely tuned through molecular modifications.
The analytical characterization of 4-Aminothiophene-2-carboxamide typically involves a combination of techniques. Nuclear magnetic resonance (NMR) spectroscopy reveals distinct proton environments, with characteristic shifts for the aromatic thiophene protons (δ 7.2-7.8 ppm), amide NH (δ 10-11 ppm), and amino protons (δ 5-6 ppm). Mass spectrometry confirms the molecular ion peak at m/z 142, while infrared spectroscopy shows strong absorption bands for N-H stretches (3300-3500 cm⁻¹) and C=O stretch (1650-1700 cm⁻¹). High-performance liquid chromatography (HPLC) methods have been developed to assess purity, with typical retention times around 4-6 minutes on reverse-phase columns.
Storage and handling recommendations for 4-Aminothiophene-2-carboxamide emphasize protection from moisture and light. The compound is generally stable at room temperature when kept in airtight containers with desiccants. While not classified as highly hazardous, standard laboratory precautions including proper ventilation and personal protective equipment are advised during handling. Material Safety Data Sheets (MSDS) provide detailed guidance on appropriate safety measures.
The commercial availability of 4-Aminothiophene-2-carboxamide has expanded in recent years, with several specialty chemical suppliers offering the compound in various quantities. Pricing varies based on purity (typically 95-99%) and order scale, with research quantities (100mg-1g) ranging from $50-$200 per gram. Bulk pricing for kilogram quantities becomes significantly more economical. The compound's market demand has shown steady growth, particularly from pharmaceutical research organizations and academic institutions engaged in heterocyclic chemistry studies.
Emerging research directions for 4-Aminothiophene-2-carboxamide derivatives include their potential in agrochemical development and as ligands in catalytic systems. The compound's structural versatility allows for numerous modifications, enabling researchers to fine-tune properties for specific applications. Recent patent literature reveals growing interest in using this scaffold for developing novel antimicrobial agents, addressing the critical need for new antibiotics in the face of increasing microbial resistance.
Quality control protocols for 4-Aminothiophene-2-carboxamide typically include HPLC purity assessment, melting point determination (reported range 195-198°C), and residual solvent analysis. Advanced characterization may involve elemental analysis and X-ray crystallography for definitive structural confirmation. Researchers should verify supplier certificates of analysis and consider independent characterization when working with this material for critical applications.
Environmental and regulatory aspects of 4-Aminothiophene-2-carboxamide continue to evolve as its applications expand. While not currently listed on major regulatory watchlists, proper disposal methods should follow institutional guidelines for organic compounds. The compound's environmental fate and toxicity profile remain areas of active investigation, particularly as derivatives enter preclinical development pipelines.
For researchers seeking alternatives or related compounds, the thiophene-2-carboxamide family offers numerous structurally similar molecules with varying substitution patterns. These include halogenated derivatives, alkyl-substituted analogs, and compounds with modified amide functionalities. Each variant presents unique physicochemical properties that may be more suitable for specific applications.
In conclusion, 4-Aminothiophene-2-carboxamide (CAS No. 784124-87-4) represents a valuable tool for modern chemical research with applications spanning pharmaceuticals, materials science, and beyond. Its unique structural features and synthetic accessibility continue to inspire innovative applications across multiple scientific disciplines. As research progresses, we anticipate new discoveries that will further expand the utility of this versatile heterocyclic compound.
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